N-Aminosuccinimide Hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of N-Aminosuccinimide Hydrochloride and related compounds often involves the reaction of succinic anhydride with amines or hydroxylamine under specific conditions. For instance, the synthesis of N-hydroxysuccinimide in aqueous phase has been optimized to achieve a yield of 75.3% with a purity of 99.5%, by maintaining a reaction temperature of 40℃ and a molar ratio of hydroxylamine-hydrochloride to succinic anhydride at 1:1.2, with the complete removal of water from the reaction system (Zhou Zu-xin, 2006).
Molecular Structure Analysis
The molecular structure of N-Aminosuccinimide Hydrochloride and its derivatives is central to their reactivity and application in synthesis. These compounds are characterized by the presence of the succinimide ring, which is highly reactive towards nucleophiles due to the electrophilic nature of the carbonyl carbon atoms. This reactivity is exploited in various coupling reactions, including the formation of amide bonds in peptide synthesis.
Chemical Reactions and Properties
N-Aminosuccinimide Hydrochloride and its derivatives are known for their role in the synthesis of N-acylamino acids and other related compounds. The esters of N-hydroxysuccinimide react with free amino acids to preferentially form N-acylamino acids. This reaction is significant in the synthesis of peptides and proteins, where N-acylamino acids serve as building blocks (Y. Lapidot, S. Rappoport, Y. Wolman, 1967).
Physical Properties Analysis
The physical properties of N-Aminosuccinimide Hydrochloride derivatives, such as solubility, melting point, and stability, are critical for their application in chemical synthesis. These properties determine the conditions under which these compounds can be stored and used in reactions. The solubility in water and organic solvents, for instance, is a key factor that influences their reactivity in different media.
Chemical Properties Analysis
The chemical properties of N-Aminosuccinimide Hydrochloride, particularly its reactivity with various nucleophiles, define its utility in chemical synthesis. The compound's ability to act as an acylating agent, forming stable amide bonds with amines, is a cornerstone of its application in peptide synthesis and bioconjugation techniques. This reactivity is further illustrated by its use in the synthesis of glycoconjugates, where it facilitates the coupling of carbohydrates to proteins and lipids (M. Andersson, S. Oscarson, 1993).
Scientific Research Applications
Synthesis of N-Acylamino Acids : N-hydroxysuccinimide esters, closely related to N-Aminosuccinimide Hydrochloride, can be used to synthesize N-acylamino acids, which have applications in pharmaceuticals and nutraceuticals (Lapidot, Rappoport, & Wolman, 1967).
Protein Cross-Linking : These esters are effective in cross-linking lysine residues in proteins, although precise analysis of reaction products is important for accurate interpretation (Kalkhof & Sinz, 2008).
Synthesis of Tetramic Acids : N-hydroxysuccinimide esters of N-alkoxycarbonyl-α-amino acids react with active methylene compounds under basic conditions to produce 3-substituted N-alkoxycarbonyl tetramic acids (Detsi, Markopoulos, & Igglessi-Markopoulou, 1996).
Mediation of EDC-Mediated Amidations : Polymer-bound N-hydroxysuccinimide ammonium salts are effective in mediating EDC-mediated amidations of carboxylic acids and amino acids, offering good yield and easy recovery after reactions (Chinchilla, Dodsworth, Nájera, & Soriano, 2003).
Drug Delivery Systems : Novel amino acid-based polymers show promise as base materials for controlled drug delivery systems (Torma et al., 2007).
Protein Labeling : N-hydroxysuccinimide esters allow for the measurement of active esters on carriers and their interaction with amines during peptide synthesis (Miron & Wilchek, 1982).
Quantification in Bioconjugation : A chromatographic method for quantifying N-hydroxysuccinimide esters is suitable for various bioconjugation applications (Klykov & Weller, 2015).
Peptide and Protein Modification : Selective acylation of primary amines in peptides and proteins using NHS esters offers valuable alternatives to hydroxylamine treatment under alkaline conditions (Abello et al., 2007).
Anticonvulsant Activity : N-aminosuccinimides exhibit anticonvulsant activity at low doses, with some showing activity at 300 mg/kg (Kornet, 1984).
Safety And Hazards
properties
IUPAC Name |
1-aminopyrrolidine-2,5-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2.ClH/c5-6-3(7)1-2-4(6)8;/h1-2,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKWEKIPNNNHSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00499839 | |
Record name | 1-Aminopyrrolidine-2,5-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00499839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Aminosuccinimide Hydrochloride | |
CAS RN |
108906-15-6 | |
Record name | N-Aminosuccinimide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108906-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Aminopyrrolidine-2,5-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00499839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Aminosuccinimide Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.